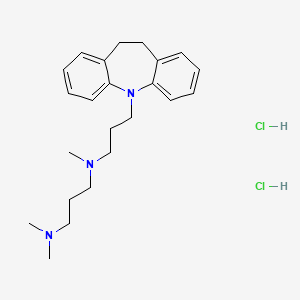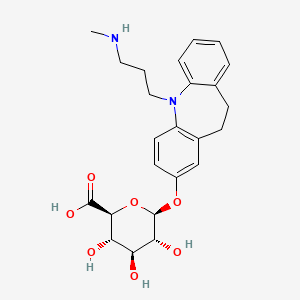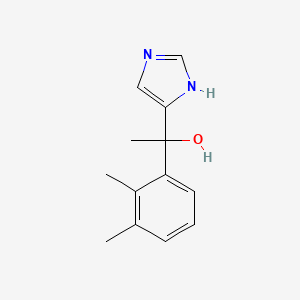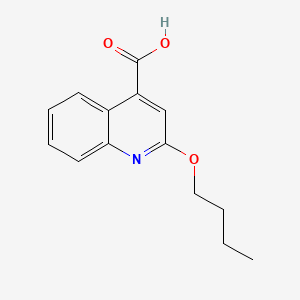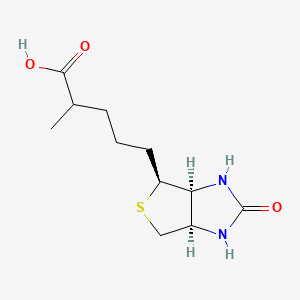
Methyl biotin
Descripción general
Descripción
Methyl biotin, a derivative of biotin (vitamin B7), is a compound that plays a crucial role in various biochemical processes. Biotin itself is an essential cofactor for carboxylase enzymes, which are involved in metabolic pathways such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . This compound retains these vital functions while offering unique properties that make it valuable in scientific research and industrial applications.
Aplicaciones Científicas De Investigación
Methyl biotin has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a probe in chemical biology studies.
Biology: Serves as a tool for studying biotin-dependent enzymes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating biotinidase deficiency and other metabolic disorders.
Industry: Utilized in the production of biotinylated compounds for use in diagnostics and biotechnology
Mecanismo De Acción
Biotin is a covalently attached enzyme cofactor required for intermediary metabolism in all three domains of life. It is an essential cofactor of biotin-dependent enzymes including carboxylases, decarboxylases, and transcarboxylases, all of which participate in various aspects of intermediary metabolism, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism .
Análisis Bioquímico
Biochemical Properties
Methyl biotin acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . It interacts with essential carboxylation enzymes, including acetyl-CoA carboxylase (ACC), pyruvate carboxylase (PC), propionyl-CoA carboxylase (PCC), 3-methylcrotonyl-CoA carboxylase (MCC) and urea carboxylase (UC) .
Cellular Effects
This compound plays a crucial role in various physiological functions, including maintaining human metabolism, cytothesis, neurological health, relieving muscle pain, and preventing hair loss . It influences cell function by participating in carboxylation, decarboxylation, and transcarboxylation reactions in biological metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a coenzyme in carboxylation reactions. It participates in the methylation to malonyl-ACP methyl ester, followed by the fatty acid chain elongation cycle to form pimeloyl-ACP methyl ester .
Dosage Effects in Animal Models
While specific studies on this compound are limited, biotin supplementation in dairy cows has shown that improvements in milk yield are possible in high-producing cows .
Metabolic Pathways
This compound is involved in the biotin metabolic pathway. It starts with the methylation to malonyl-ACP methyl ester, followed by the fatty acid chain elongation cycle to form pimeloyl-ACP methyl ester .
Subcellular Localization
Proximity biotinylation has been used to map unannotated microproteins and alt-proteins to subcellular localizations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl biotin typically involves the methylation of biotin. One common method is the reaction of biotin with methyl iodide in the presence of a base such as potassium carbonate. This reaction proceeds under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods: Industrial production of this compound can be achieved through chemical synthesis or microbial fermentation. Chemical synthesis involves the methylation process described above, while microbial fermentation leverages genetically engineered microorganisms to produce biotin, which is then chemically modified to obtain this compound .
Análisis De Reacciones Químicas
Types of Reactions: Methyl biotin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form biotin sulfoxide or biotin sulfone under specific conditions.
Reduction: Reduction reactions can convert biotin sulfoxide back to this compound.
Substitution: this compound can participate in substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Biotin sulfoxide, biotin sulfone.
Reduction: this compound.
Substitution: Derivatives of biotin with different functional groups.
Comparación Con Compuestos Similares
Biotin: The parent compound, essential for similar biochemical processes.
Biotin methyl ester: Another derivative used in biochemical assays.
Diaminobiotin: A biotin analog with different binding properties.
Uniqueness of Methyl Biotin: this compound is unique due to its methyl group, which can influence its binding affinity and specificity for biotin-dependent enzymes. This modification can enhance its utility in certain biochemical assays and industrial applications .
Propiedades
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-6(10(14)15)3-2-4-8-9-7(5-17-8)12-11(16)13-9/h6-9H,2-5H2,1H3,(H,14,15)(H2,12,13,16)/t6?,7-,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBSLIBPXCFHDN-UYXKVSBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC1C2C(CS1)NC(=O)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858021 | |
| Record name | 2-Methyl-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
415725-35-8 | |
| Record name | 2-Methyl-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






